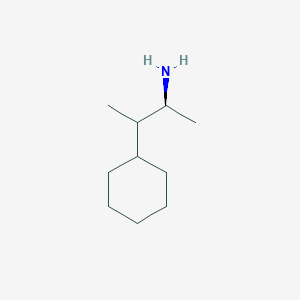
(2S)-3-Cyclohexylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Cyclohexylbutan-2-amine, also known as CHB, is a chiral amine with a cyclohexyl group attached to the alpha-carbon of the amine. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties. CHB has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of (2S)-3-Cyclohexylbutan-2-amine is not fully understood, but it is believed to act as a modulator of the glutamatergic system. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders. (2S)-3-Cyclohexylbutan-2-amine has been found to modulate glutamate receptors, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects
(2S)-3-Cyclohexylbutan-2-amine has been found to have various biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity. Additionally, (2S)-3-Cyclohexylbutan-2-amine has been found to reduce levels of inflammatory cytokines, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2S)-3-Cyclohexylbutan-2-amine is its relative ease of synthesis, which makes it readily available for research studies. Additionally, (2S)-3-Cyclohexylbutan-2-amine has been found to have low toxicity and is well-tolerated in animal models. However, one limitation of (2S)-3-Cyclohexylbutan-2-amine is its limited solubility, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (2S)-3-Cyclohexylbutan-2-amine. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease. Further studies are needed to elucidate the mechanism of action of (2S)-3-Cyclohexylbutan-2-amine and its effects on cognitive function in humans. Additionally, (2S)-3-Cyclohexylbutan-2-amine may have potential as a treatment for drug addiction, and further studies are needed to explore this possibility. Finally, the development of more soluble analogs of (2S)-3-Cyclohexylbutan-2-amine may enhance its potential therapeutic applications.
Synthesemethoden
The synthesis of (2S)-3-Cyclohexylbutan-2-amine involves the reaction of cyclohexylmagnesium bromide with (S)-2-chlorobutan-1-amine. The resulting product is (2S)-3-cyclohexylbutan-2-amine, which can be purified through recrystallization. The synthesis of (2S)-3-Cyclohexylbutan-2-amine is a relatively straightforward process and has been used in various research studies.
Wissenschaftliche Forschungsanwendungen
(2S)-3-Cyclohexylbutan-2-amine has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders. It has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, (2S)-3-Cyclohexylbutan-2-amine has been studied for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
(2S)-3-cyclohexylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(9(2)11)10-6-4-3-5-7-10/h8-10H,3-7,11H2,1-2H3/t8?,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQIAOHRCHNEY-GKAPJAKFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C1CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Cyclohexylbutan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2719052.png)
![2-[(5-Bromopyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2719054.png)
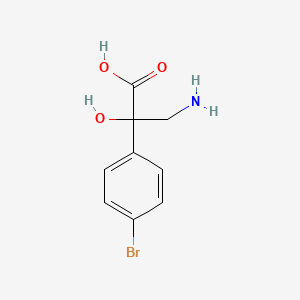
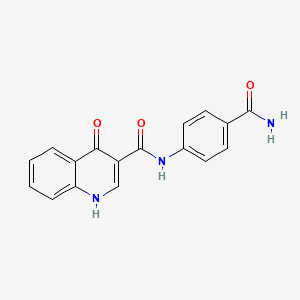


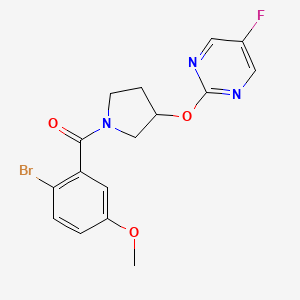

![3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid](/img/structure/B2719067.png)
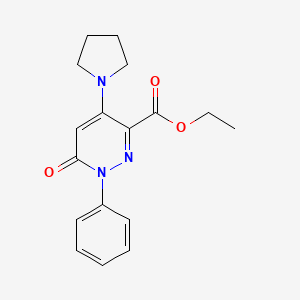
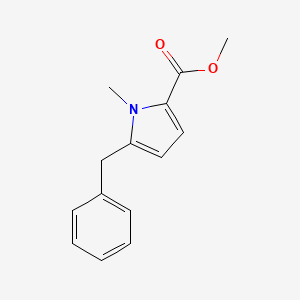
![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2719071.png)

![1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-amine;trihydrochloride](/img/structure/B2719073.png)